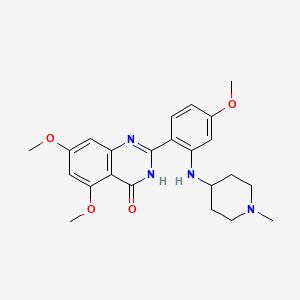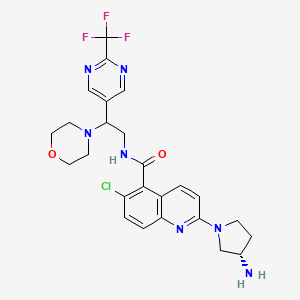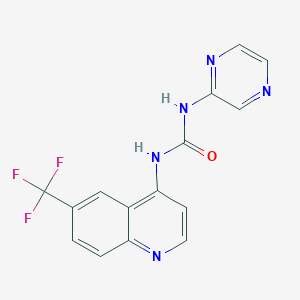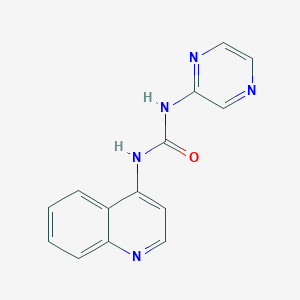![molecular formula C14H16O3 B10836268 4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836268.png)
4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 16 is a derivative of resorcinol, a phenolic compound with the chemical formula C₆H₄(OH)₂. Resorcinol is known for its versatility and is used in various applications, including pharmaceuticals, rubber compounds, and polymers. Resorcinol compound 16, like its parent compound, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol compound 16 can be synthesized through several methods. One common approach involves the acylation of resorcinol. The process begins with the reaction of resorcinol with acetic acid and zinc dichloride as catalysts. The product is then reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group to an acid chloride. This acid chloride is then dissolved in dichloromethane and reacted with various amino drugs to produce resorcinol compound 16 .
Industrial Production Methods: Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate undergoes oxidation and Hock rearrangement to yield resorcinol and acetone . The specific steps for producing resorcinol compound 16 on an industrial scale would involve further modifications to introduce the desired functional groups.
Chemical Reactions Analysis
Types of Reactions: Resorcinol compound 16 undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Condensation: Resorcinol forms condensation products with aldehydes and ketones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Condensation Reagents: Aldehydes, ketones.
Major Products:
Oxidation: Quinones.
Substitution: Halogenated or nitrated resorcinol derivatives.
Condensation: Various condensation products depending on the carbonyl compound used.
Scientific Research Applications
Resorcinol compound 16 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Applied in the production of resins, adhesives, and rubber compounds.
Mechanism of Action
Resorcinol compound 16 exerts its effects through several mechanisms:
Keratolytic Activity: Helps remove hard, scaly, or roughened skin by breaking down keratin.
Antibacterial Activity: Inhibits the growth of bacteria on the skin.
Enzyme Inhibition: Inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones.
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 2 positions.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions.
Phloroglucinol (1,3,5-trihydroxybenzene): Three hydroxyl groups at the 1, 3, and 5 positions.
Uniqueness of Resorcinol Compound 16: Resorcinol compound 16 is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H16O3/c1-2-12-7-8-13(17-12)6-4-10-3-5-11(15)9-14(10)16/h3,5,7-9,15-16H,2,4,6H2,1H3 |
InChI Key |
UPOWUYPZHMWQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)

![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)




![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)


